molecular formula C14H20N2 B8433567 N-n-butyl-tryptamine CAS No. 14121-19-8

N-n-butyl-tryptamine

Cat. No.: B8433567
CAS No.: 14121-19-8
M. Wt: 216.32 g/mol
InChI Key: SYJRXRVYSQCOCF-UHFFFAOYSA-N
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Description

N-n-butyl-tryptamine (also known as N-butyltryptamine or NBT) is a synthetic tryptamine derivative of significant interest in neuroscience and neuropharmacology research. This compound serves as a valuable structural analog for investigating the structure-activity relationships (SAR) of psychedelic and neuroplasticity-promoting compounds. Researchers utilize this compound to explore the impact of N-alkyl chain substitution on receptor binding and functional activity. Tryptamines are known to exert their primary effects through agonism at the serotonin 5-HT2A receptor, a key target for classical psychedelics . Beyond this, contemporary research is focused on the potential of such compounds as psychoplastogens —molecules capable of rapidly promoting neuronal structural plasticity . The branching and length of the alkyl substituent on the amine nitrogen is a critical factor influencing a compound's lipophilicity, blood-brain barrier penetration, and ultimately, its in vivo activity . As a mono-alkylated tryptamine, this compound provides an essential intermediate profile for SAR studies, positioned between simpler analogs like N-methyltryptamine and more complex derivatives such as N,N-dibutyltryptamine (DBT) . It is strictly intended for use in analytical applications, in vitro assays, and other controlled laboratory investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

14121-19-8

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]butan-1-amine

InChI

InChI=1S/C14H20N2/c1-2-3-9-15-10-8-12-11-16-14-7-5-4-6-13(12)14/h4-7,11,15-16H,2-3,8-10H2,1H3

InChI Key

SYJRXRVYSQCOCF-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The key structural distinction of N-n-butyl-tryptamine lies in its linear n-butyl substituent. This contrasts with:

  • N,N-Dimethyltryptamine (DMT) : Methyl groups, smaller and less lipophilic, enabling rapid blood-brain barrier penetration and short duration .
  • N,N-Diethyltryptamine (DET) : Ethyl groups, moderately lipophilic, with intermediate metabolic stability .
  • N-s-Butyl-N-Methyltryptamine (MSBT) : A branched isomer (s-butyl), which may alter receptor binding kinetics compared to the linear n-butyl analog .

Table 1: Structural and Pharmacological Comparison of this compound and Analogs

Compound Alkyl Substituents Molecular Weight LogP* (Predicted) 5-HT2A Receptor Affinity (Ki, nM) Half-Life (Hours)
This compound n-Butyl ~232.3 ~3.2 Not reported Unknown
DMT Methyl 188.3 1.8 15–60 0.25–0.5
DET Ethyl 216.3 2.5 80–120 1–2
DPT Propyl 244.4 3.1 >200 3–4
MSBT s-Butyl (branched) 230.3 ~3.0 Not tested Unknown

*LogP values estimated via computational models.

Receptor Affinity and Pharmacodynamics

N,N-Dialkylated tryptamines primarily interact with serotonin receptors (5-HT2A, 5-HT1A, 5-HT2C) and monoamine transporters. Shorter alkyl chains (e.g., DMT’s methyl groups) exhibit higher 5-HT2A affinity, while bulkier substituents (e.g., n-butyl) likely reduce receptor binding due to steric hindrance . For example:

  • DMT’s 5-HT2A Ki = 15–60 nM, making it a potent psychedelic .
  • DPT (propyl groups) shows significantly lower affinity (Ki >200 nM), correlating with weaker psychoactive effects .
    this compound’s receptor profile remains uncharacterized but is hypothesized to align closer to DPT due to its larger alkyl chain.
Pharmacokinetics and Metabolism

Alkyl chain length impacts metabolic stability and bioavailability:

  • DMT: Rapidly metabolized by monoamine oxidase (MAO) with a half-life of ~15–30 minutes .
  • DPT: Slower MAO-mediated metabolism due to increased lipophilicity, extending half-life to 3–4 hours . However, its metabolic pathway (e.g., CYP450 vs. MAO) is undocumented .
Psychoactive Effects and Toxicity
  • DMT : Intense, short-lived visual hallucinations .
  • DPT : Milder effects, often described as anxiolytic or sedative at lower doses .

Preparation Methods

Reaction Mechanism and Conditions

The Fischer indole synthesis is a classical method for constructing tryptamine derivatives. Adapted from the continuous flow synthesis of N,N-dimethyltryptamine (DMT), this approach involves the acid-catalyzed cyclization of phenylhydrazine with a carbonyl compound. For N-n-butyl-tryptamine, the aldehyde precursor 4-(n-butylamino)butyraldehyde diethyl acetal is reacted with phenylhydrazine hydrochloride under acidic conditions.

Key Conditions (hypothetical adaptation from):

  • Catalyst : Sulfuric acid (5% mass)

  • Solvent : Water/acetonitrile (green solvent system)

  • Temperature : 140°C

  • Residence Time : 10 minutes

  • Yield : ~99% (extrapolated from DMT synthesis)

The reaction proceeds via hydrazone formation, followed by cyclization to form the indole core. The continuous flow system enhances heat and mass transfer, minimizing side reactions.

Optimization of Reaction Parameters

Critical parameters for maximizing yield include:

  • Acid Concentration : Excess acid (e.g., 5% H₂SO₄) drives cyclization but risks decomposition at higher concentrations.

  • Temperature : Elevated temperatures (140°C) accelerate cyclization but require precise control to avoid byproducts.

  • Solvent Ratio : A 1:1 water/acetonitrile mixture balances polarity and reactivity.

Workup and Purification

Post-reaction, the mixture is basified with NaOH (25%) and extracted with ethyl acetate using an in-line liquid-liquid separator. The organic phase is concentrated to isolate this compound freebase, which is subsequently converted to its fumarate salt for stability.

Decarboxylation of Tryptophan Followed by N-Alkylation

Tryptophan Decarboxylation to Tryptamine

The industrial-scale synthesis of tryptamine, as described in patent CN104045591A, involves oxidative decarboxylation of tryptophan:

Reaction Conditions :

  • Catalyst : Cyclonene (1–5% w/w)

  • Solvent : Polyethylene glycol 400 (5–10 v/w)

  • Temperature : 145–160°C

  • Yield : High (exact value unspecified; patent claims suitability for industrial production)

The mechanism proceeds via protonation of the α-amino group, followed by CO₂ elimination. The high-boiling solvent facilitates heat transfer, while cyclonene enhances reaction efficiency.

N-Alkylation of Tryptamine

Tryptamine is alkylated with n-butyl bromide under basic conditions:

Typical Protocol :

  • Reactants : Tryptamine (1 eq), n-butyl bromide (1.2 eq)

  • Base : Potassium carbonate (2 eq)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C (reflux)

  • Yield : Moderate (50–70%, limited by di-alkylation)

Challenges :

  • Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts.

  • Solvent Toxicity : DMF necessitates careful handling and recycling.

Comparative Analysis of Synthesis Methods

ParameterFischer Indole SynthesisDecarboxylation/Alkylation
Starting Materials Phenylhydrazine, custom aldehydeTryptophan, n-butyl bromide
Steps Single-stepTwo-step
Yield ~99% (hypothetical)Moderate (50–70%)
Scalability High (continuous flow)High (batch process)
Green Chemistry Water/acetonitrile solventPEG 400 (recyclable)
Equipment Specialized flow reactorStandard glassware

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing N-n-butyl-tryptamine, and what factors influence reaction yield?

  • Methodological Answer : Synthesis typically involves alkylation of tryptamine precursors using n-butyl halides or reductive amination. Key steps include refluxing in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., sodium hydroxide) to facilitate alkylation. Reaction yield depends on temperature control, stoichiometric ratios of reactants, and the absence of moisture. Post-synthesis purification via liquid-liquid extraction (using non-polar solvents like n-hexane) and recrystallization ensures product isolation. Yield optimization may require iterative adjustments to reaction time and catalyst selection (e.g., using NaBH₄ for reductive steps) .

Q. Which analytical techniques are most effective for characterizing this compound, and how do their sensitivities compare?

  • Methodological Answer : Gas chromatography coupled with nitrogen-phosphorus detection (GC-NPD) is widely used for volatile tryptamines due to its specificity for nitrogen-containing compounds. Liquid chromatography-mass spectrometry (LC-MS) is preferred for non-volatile derivatives, offering high sensitivity (detection limits ~0.1 ng/mL) and structural elucidation via fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure, particularly the n-butyl chain position. Cross-validation using multiple techniques (e.g., GC-MS and NMR) reduces false positives in complex matrices .

Advanced Research Questions

Q. How can researchers optimize purification methods to isolate high-purity this compound from byproducts or isomer mixtures?

  • Methodological Answer : Advanced purification involves preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve closely eluting isomers. Countercurrent chromatography (CCC) may separate compounds with similar polarities. For crystalline products, fractional crystallization using solvent mixtures (e.g., ethanol/water) can enhance purity. Purity assessment should include melting point analysis, chiral chromatography (if applicable), and quantitative NMR (qNMR) to verify >98% purity .

Q. What strategies address discrepancies in spectral data (e.g., NMR, MS) when characterizing novel tryptamine derivatives?

  • Methodological Answer : Contradictory spectral data often arise from residual solvents, tautomerism, or diastereomeric impurities. For NMR, deuterated solvents and heteronuclear correlation experiments (e.g., HSQC, HMBC) clarify ambiguous proton-carbon assignments. In MS, high-resolution mass spectrometry (HRMS) resolves isobaric interferences. Computational modeling (e.g., density functional theory for NMR chemical shift prediction) or X-ray crystallography provides definitive structural validation. Systematic impurity profiling via LC-MS/MS identifies byproducts that may skew spectral interpretations .

Q. What experimental designs are recommended to assess the stability of this compound under varying storage and physiological conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • Thermal Stability : Accelerated degradation studies at 40°C/75% RH for 6 months.
  • Photostability : Exposure to UV-Vis light (ICH Q1B) to identify photodegradants.
  • pH Stability : Incubation in buffers (pH 1–9) at 37°C to simulate gastrointestinal conditions.
    Analytical endpoints include HPLC-UV for degradation products and LC-HRMS for structural identification of degradants. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Q. How can in vitro models be designed to evaluate the pharmacological activity of this compound?

  • Methodological Answer : Receptor binding assays (e.g., competitive displacement using 5-HT₂A/σ-1 radioligands) quantify affinity. Functional activity is assessed via calcium flux assays in HEK293 cells expressing serotonin receptors. Metabolic stability is evaluated using liver microsomes (human/rat) to measure half-life and CYP450 inhibition potential. Neurotoxicity screening employs neuronal cell lines (e.g., SH-SY5Y) with MTT assays for viability. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against off-target receptors (e.g., dopamine D₂) are critical for interpreting therapeutic potential .

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